Dcadc

Description

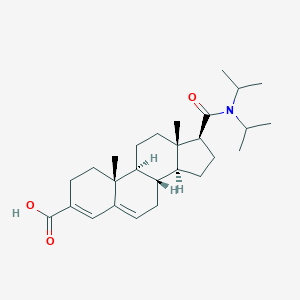

Structure

2D Structure

3D Structure

Properties

CAS No. |

119190-36-2 |

|---|---|

Molecular Formula |

C27H41NO3 |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |

InChI |

InChI=1S/C27H41NO3/c1-16(2)28(17(3)4)24(29)23-10-9-21-20-8-7-19-15-18(25(30)31)11-13-26(19,5)22(20)12-14-27(21,23)6/h7,15-17,20-23H,8-14H2,1-6H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |

InChI Key |

JDAULUKGZUDSNK-JRZBRKEGSA-N |

SMILES |

CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |

Isomeric SMILES |

CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)C(=O)O)C)C |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |

Synonyms |

17-(N,N,-diisopropylcarbamoyl)androst-3,5-diene-3-carboxylic acid DCADC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclic (Alkyl)(amino)carbenes (CAACs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic (alkyl)(amino)carbenes (CAACs) are a class of stable singlet carbenes that have emerged as highly versatile ligands in transition metal and main group chemistry.[1] First reported by Bertrand and coworkers in 2005, CAACs feature a unique electronic structure, possessing one amino and one sp³-hybridized alkyl group attached to the carbene center.[1][2] This arrangement makes them stronger σ-donors and π-acceptors compared to the widely used N-heterocyclic carbenes (NHCs).[1][3] These electronic properties, combined with their tunable steric bulk, have enabled CAACs to stabilize highly reactive species, facilitate challenging catalytic transformations, and pave the way for novel applications in materials science and drug development.[4][5][6] This guide provides a comprehensive overview of the core aspects of CAACs, including their synthesis, electronic and steric properties, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Structure and Electronic Properties

CAACs are a subset of N-heterocyclic carbenes where one of the nitrogen atoms of a traditional diaminocarbene is replaced by a saturated carbon atom.[1] This fundamental structural change has profound effects on the electronic properties of the carbene. The presence of only one π-donating amino group, in contrast to the two in NHCs, reduces the π-electron density at the carbene carbon, making CAACs more electrophilic and better π-acceptors.[1] Concurrently, the σ-donating alkyl group enhances the nucleophilicity (σ-donating ability) of the carbene.[2]

The superior σ-donating and π-accepting properties of CAACs compared to NHCs have been quantified using various spectroscopic techniques, such as infrared (IR) spectroscopy of metal-carbonyl complexes and ³¹P NMR spectroscopy of phosphinidene adducts.[1]

Comparative Electronic Properties of CAACs and NHCs

| Ligand Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ (cis-[RhCl(CO)₂(L)]) | ³¹P NMR Shift of L-PPh Adduct (ppm) | Reference |

| CAACs | 2013–2036 | 56.2–68.9 | [1] |

| NHCs | 2039–2049 | -61.2 to -10.2 | [1] |

The lower C-O stretching frequencies for CAAC complexes indicate stronger overall electron donation to the metal center, while the downfield ³¹P NMR shifts suggest greater π-acidity of the CAAC ligand.[1]

Synthesis of Cyclic (Alkyl)(amino)carbenes

Several synthetic routes to CAACs have been developed, with the most common being the hydroiminiumation route.[1] This method generally involves the synthesis of an iminium salt precursor, which is then deprotonated with a strong base to yield the free carbene.

General Synthetic Workflow for 5-Membered CAACs

General synthetic workflow for the preparation of 5-membered CAACs.

Experimental Protocol: Synthesis of a 5-Membered CAAC Iminium Salt

This protocol is adapted from the procedure reported by Bertrand and coworkers.[1]

Step 1: Synthesis of the Imine Precursor

-

To a solution of 2,6-diisopropylaniline (1.0 eq) in toluene, add 2-methylpropanal (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 12-16 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude imine.

Step 2: Formation of the Alkenyl Imine

-

Dissolve the crude imine in anhydrous THF and cool to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of a suitable halogenated alkene (e.g., 3-chloro-2-methyl-1-propene) (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Cyclization to the Iminium Salt

-

Dissolve the crude alkenyl imine in toluene in a heavy-walled pressure vessel.

-

Add a solution of HCl in diethyl ether (2.0 eq).

-

Seal the vessel and heat at 100-120 °C for 24-48 hours.

-

Cool the vessel to room temperature, and the iminium salt will typically precipitate.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Steric Properties and Their Implications

The steric environment around the carbene carbon in CAACs can be finely tuned by modifying the substituents on the nitrogen atom and the alkyl backbone.[7] The presence of a quaternary carbon atom alpha to the carbene center in many CAAC structures provides a unique and often highly congested steric profile.[7] This steric bulk is crucial for stabilizing reactive metal centers and can influence the selectivity of catalytic reactions. The concept of "flexible steric bulk" has been introduced for CAACs bearing conformationally mobile substituents, such as cyclohexyl groups, allowing the ligand to adapt to the steric demands of a particular transformation.[7]

Steric Parameters of Selected CAACs and NHCs

| Ligand | Substituent at N | %VBur | Reference |

| CAAC | 2,6-diisopropylphenyl | 79.0-83.1 | [1] |

| NHC | 2,6-diisopropylphenyl | 70.3 | [1] |

The percent buried volume (%VBur) is a common metric used to quantify the steric bulk of a ligand. The larger %VBur values for CAACs highlight their significant steric presence compared to analogous NHCs.[1]

Applications in Catalysis

The unique electronic and steric properties of CAACs have led to their successful application in a wide range of catalytic reactions, often demonstrating superior performance compared to traditional phosphine or NHC ligands.

Small Molecule Activation

CAACs possess a small singlet-triplet energy gap, which, combined with their ambiphilic nature (both nucleophilic and electrophilic), allows them to activate a variety of small molecules and enthalpically strong bonds without the need for a transition metal.[1][8] This has significant implications for the development of more sustainable, metal-free catalytic processes.[1] Molecules activated by CAACs include H₂, CO, NH₃, P₄, and various E-H bonds (E = B, Si, P).[1][2]

Transition Metal Catalysis

CAACs form highly robust complexes with transition metals, leading to catalysts with exceptional activity and stability.[2][4]

-

Cross-Coupling Reactions: CAAC-ligated palladium complexes have shown high efficiency in α-arylation of ketones, even with challenging, sterically hindered aryl chlorides at room temperature.[7] CAAC-copper complexes are effective in various cross-coupling reactions.[1]

-

Olefin Metathesis: Six-membered ring CAACs (CAAC-6) have been shown to form highly active ruthenium-based catalysts for olefin metathesis, exhibiting higher initiation rates than their five-membered counterparts.[1]

-

Coinage Metal Catalysis: CAAC-gold and CAAC-copper complexes have enabled novel catalytic transformations, including hydroamination and hydroarylation reactions.[3][5] CAAC-Cu(I) complexes have also demonstrated remarkable activity in the reduction of CO₂ to formate, with turnover numbers (TONs) significantly exceeding those of other first-row transition metal catalysts.[1]

Catalytic Performance Data

| Reaction | Catalyst | TON | Conditions | Reference |

| CO₂ Reduction to Formate | CAAC-Cu(I)BH₄ | 1800 | Not specified | [1] |

| α-Arylation of Ketones | CAAC-Pd | >100,000 | 1-3 ppm loading | [1] |

Applications in Materials Science and Drug Development

The ability of CAACs to stabilize reactive species and form robust metal complexes has opened up new avenues in materials science and medicinal chemistry.

-

Organic Light-Emitting Diodes (OLEDs): CAACs have been used to stabilize species with promising photophysical properties for applications in OLEDs.[1][8]

-

Single-Molecule Magnets (SMMs): The strong ligand field provided by CAACs can help to stabilize metal complexes with large magnetic anisotropy, a key requirement for SMMs.[1]

-

Medicinal Chemistry: CAAC-gold(I) complexes have been investigated as potential chemotherapeutic agents.[6][9] These complexes exhibit cytotoxicity against various cancer cell lines and, importantly, show reduced non-specific binding to serum proteins compared to the established gold-based drug Auranofin, suggesting the potential for more targeted therapies with fewer side effects.[6]

Workflow for Investigating CAAC-Gold Complexes as Anticancer Agents

Workflow for the preclinical evaluation of CAAC-gold complexes.

Conclusion

Cyclic (alkyl)(amino)carbenes represent a significant advancement in ligand design, offering a unique combination of strong σ-donation, π-acceptance, and tunable steric bulk. These features have established CAACs as powerful tools for stabilizing reactive species, enabling challenging catalytic transformations, and exploring new frontiers in materials science and medicinal chemistry. As research in this area continues to expand, the development of new CAAC architectures and their application in innovative chemical processes are anticipated to solve long-standing challenges in both academic and industrial settings.

References

- 1. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclic (Alkyl)(amino)carbenes (CAACs): Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic (Alkyl)(Amino)Carbene (CAAC) Gold(I) Complexes as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic (alkyl)(amino)carbenes: from Replacing Metals to Metal Replacement [escholarship.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of dCAAC Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarbene-adjacent acyclic carbenes (dCAACs) represent a unique class of carbene ligands that have garnered significant interest in coordination chemistry and catalysis. Their distinct electronic and steric properties, arising from the presence of two adjacent carbene centers in a flexible acyclic framework, offer exciting opportunities for the design of novel metal complexes with tailored reactivity. Understanding and quantifying the electronic characteristics of dCAAC ligands is paramount for predicting their behavior in catalytic cycles, elucidating reaction mechanisms, and ultimately, for the rational design of more efficient and selective catalysts.

This technical guide provides an in-depth overview of the key experimental and computational methodologies employed to probe the electronic properties of dCAAC ligands. While specific quantitative data for dCAAC ligands is not yet widely consolidated in the public domain, this document outlines the established principles and detailed protocols based on the characterization of related carbene ligands. The guide is intended to serve as a valuable resource for researchers venturing into the study of dCAACs and other novel ligand architectures.

Quantifying Ligand Donor Strength: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted metric for quantifying the net electron-donating ability of a ligand. It is determined experimentally by measuring the carbonyl stretching frequency (ν(CO)) of a standard metal-carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy. A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond.

While specific TEP values for a broad range of dCAAC ligands are not yet extensively tabulated in the literature, the following table illustrates the typical range of TEP values for other relevant carbene and phosphine ligands for comparison.

Table 1: Tolman Electronic Parameters (TEP) for Selected Ligands

| Ligand Class | Example Ligand | TEP (ν(CO) in cm⁻¹) |

| Phosphines | P(t-Bu)₃ | 2056.1 |

| PPh₃ | 2068.9 | |

| P(OPh)₃ | 2085.3 | |

| N-Heterocyclic Carbenes (NHCs) | IMes | ~2050 - 2060 |

| IPr | ~2050 - 2060 | |

| Cyclic (Alkyl)(Amino)Carbenes (CAACs) | cAAC | ~2050 - 2055 |

| dCAACs (Hypothetical Range) | - | Likely in the strong donor region (~2045 - 2055) |

Note: The hypothetical range for dCAACs is an estimation based on their structural similarity to other strongly donating carbenes. Experimental determination is necessary for accurate values.

Experimental Protocol for TEP Determination

The following protocol outlines the general procedure for determining the TEP of a dCAAC ligand.

1. Synthesis of the [dCAAC-Ni(CO)₃] Complex:

- Precursor: Nickel tetracarbonyl, Ni(CO)₄, is a common precursor. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Reaction: A solution of the dCAAC ligand in a suitable anhydrous and deoxygenated solvent (e.g., THF, toluene) is treated with one equivalent of Ni(CO)₄. The reaction is typically stirred at room temperature until the evolution of CO gas ceases.

- Purification: The resulting [dCAAC-Ni(CO)₃] complex is purified by filtration and recrystallization from a suitable solvent system.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: A dilute solution of the purified [dCAAC-Ni(CO)₃] complex is prepared in a non-polar solvent that does not absorb strongly in the carbonyl stretching region (e.g., hexane, cyclohexane).

- Data Acquisition: The IR spectrum is recorded, focusing on the 2200-1800 cm⁻¹ region. The A₁ symmetric C-O stretching frequency is the value used for the TEP.

3. Data Analysis:

- The ν(CO) band of the A₁ symmetry is identified and its wavenumber is recorded. This value represents the TEP of the dCAAC ligand.

Delving Deeper: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the electronic structure and bonding within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis allows for the quantification of donor-acceptor interactions, charge distribution, and bond orders. For dCAAC-metal complexes, NBO analysis can elucidate the nature of the metal-ligand bond, including the relative contributions of σ-donation from the carbene to the metal and π-backbonding from the metal to the ligand.

Table 2: Key Parameters from NBO Analysis for Ligand Electronic Characterization

| NBO Parameter | Description | Implication for dCAAC Ligands |

| Natural Population Analysis (NPA) Charges | Provides the charge distribution on each atom. | A more negative charge on the metal and a more positive charge on the carbene carbon are indicative of strong σ-donation from the ligand. |

| Second-Order Perturbation Theory Analysis | Quantifies the stabilization energy (E(2)) of donor-acceptor interactions. | A large E(2) value for the interaction between the carbene lone pair orbital and an empty metal d-orbital confirms a strong σ-donation. E(2) values for interactions between filled metal d-orbitals and empty ligand orbitals quantify π-backbonding. |

| Wiberg Bond Index | A measure of the bond order between two atoms. | A higher Wiberg bond index for the metal-carbene bond suggests a stronger interaction. |

Computational Workflow for NBO Analysis

The following diagram illustrates a typical workflow for performing NBO analysis on a dCAAC-metal complex.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. For dCAAC ligands and their metal complexes, CV can provide valuable information about their ability to accept or donate electrons, which is a key aspect of their electronic character. The oxidation and reduction potentials of a dCAAC ligand can be correlated with its electron-donating or -withdrawing nature.

Table 3: Electrochemical Data Obtainable from Cyclic Voltammetry

| CV Parameter | Description | Relevance to dCAAC Ligands |

| Oxidation Potential (Eox) | The potential at which the compound loses an electron. | A lower (less positive) oxidation potential indicates a more electron-rich and easily oxidized ligand, suggesting stronger donor properties. |

| Reduction Potential (Ered) | The potential at which the compound gains an electron. | The reduction potential can provide insights into the accessibility of the ligand's or complex's LUMO. |

| Reversibility | Indicates the stability of the oxidized or reduced species. | Reversible or quasi-reversible redox events are often desirable for catalytic applications involving electron transfer steps. |

Experimental Protocol for Cyclic Voltammetry

The following is a general protocol for conducting a cyclic voltammetry experiment on a dCAAC ligand.

1. Sample and Electrolyte Preparation:

- A solution of the dCAAC ligand (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent should be electrochemically inert over the desired potential window (e.g., dichloromethane, acetonitrile).

2. Electrochemical Cell Setup:

- A three-electrode cell is used, consisting of:

- Working Electrode: Typically a glassy carbon or platinum disk electrode.

- Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).

- Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

3. Data Acquisition:

- The solution is deoxygenated by bubbling with an inert gas (e.g., argon, nitrogen) for several minutes.

- The potential is swept from a starting potential to a switching potential and then back to the starting potential at a defined scan rate (e.g., 100 mV/s).

- The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

- A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.

4. Data Analysis:

- The peak potentials for oxidation and reduction events are determined from the voltammogram.

Logical Relationship of Electronic Properties and Catalytic Activity

The electronic properties of dCAAC ligands, as determined by the aforementioned techniques, are intrinsically linked to the catalytic performance of their corresponding metal complexes. The following diagram illustrates this logical relationship.

Conclusion

The electronic properties of dCAAC ligands are a critical determinant of their performance in organometallic chemistry and catalysis. While a comprehensive database of quantitative electronic parameters for dCAACs is still emerging, the methodologies outlined in this guide provide a robust framework for their characterization. Through a combination of experimental techniques like IR spectroscopy and cyclic voltammetry, alongside computational methods such as NBO analysis, researchers can gain a deep understanding of the electronic landscape of these promising ligands. This knowledge is essential for the continued development of dCAAC-based systems for a wide range of applications, from fine chemical synthesis to advanced materials science. As research in this area progresses, it is anticipated that a wealth of quantitative data will become available, further enabling the rational design of next-generation catalysts.

An In-depth Technical Guide to the Stabilization of Radicals by Cyclic (Alkyl)(amino)carbenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms through which cyclic (alkyl)(amino)carbenes (cAACs) stabilize radical species. The unique electronic and steric properties of cAACs make them exceptional tools for generating and isolating radicals that would otherwise be transient and highly reactive. Understanding these stabilization mechanisms is crucial for leveraging stable radicals in various applications, including organic synthesis, materials science, and drug development.

Introduction to Carbene-Stabilized Radicals

Most radical species are highly reactive and short-lived due to the presence of an unpaired electron.[1] The stabilization of these species is typically achieved by delocalizing the unpaired electron and/or using bulky substituents to sterically hinder dimerization and other decomposition pathways.[1] In recent years, N-heterocyclic carbenes (NHCs) and, more notably, cyclic (alkyl)(amino)carbenes (cAACs) have emerged as powerful platforms for stabilizing a wide array of radical centers.[2][3] Unlike NHCs which possess two amino groups adjacent to the carbene carbon, cAACs feature one alkyl and one amino group, leading to distinct electronic properties that enhance their ability to stabilize radicals.

The primary mechanisms of stabilization conferred by cAACs are a combination of profound electronic effects and significant kinetic shielding.

Core Mechanism of cAAC Stabilization

The remarkable ability of cAACs to stabilize radicals stems from a synergistic interplay of electronic and steric factors.

2.1. Electronic Stabilization: The Captodative Effect

A key factor in the electronic stabilization of radicals by cAACs is the captodative effect . This principle describes the enhanced stabilization of a radical center when it is simultaneously substituted with an electron-donating group (EDG) and an electron-withdrawing group (EWG).[4]

In a cAAC-stabilized radical, the amino group acts as a powerful π-electron donor, while the quaternary alkyl-substituted carbon framework and the carbene carbon itself can act as electron-withdrawing components. This arrangement allows for efficient delocalization of the unpaired electron through resonance, significantly lowering the energy of the radical species.[4] The lone pair on the nitrogen atom and the vacant p-orbital on the carbene carbon create a push-pull system that effectively disperses the spin density over the molecule.[1][2]

The stabilization can be depicted through resonance structures that show the delocalization of the radical electron onto both the electron-donating amino group and the electron-accepting carbene carbon. This distribution of spin density is a critical factor in the high persistence of these radicals.

2.2. Steric Protection

In addition to electronic effects, cAACs provide crucial kinetic stabilization through steric hindrance. The carbene carbon is typically flanked by bulky substituents (e.g., diisopropylphenyl on the nitrogen atom and methyl groups on the alkyl backbone). These sterically demanding groups act as a shield, physically preventing the radical center from approaching other reactive species, thereby inhibiting dimerization and other bimolecular decay pathways.[3] This steric protection is a key reason why many cAAC-stabilized radicals can be isolated and are persistent, even in the presence of air.[2][3]

Quantitative Analysis of Radical Stabilization

The stability of carbene-stabilized radicals can be quantified using electrochemical methods and computational chemistry. Cyclic voltammetry, for instance, provides data on the redox potentials, which indicate the ease of forming the radical species. Computationally, Bond Dissociation Energies (BDEs) can be calculated to provide a direct measure of the stability of the bond that breaks to form the radical.[5][6] Lower BDEs generally correlate with the formation of more stable radicals.[5][7]

The table below summarizes representative electrochemical data for cAAC-stabilized radical cations, demonstrating their accessibility and stability.

| Compound/Radical Species | E1/2 (Oxidation) (V vs Ag/Ag+) | E1/2 (Reduction) (V vs Ag/Ag+) | Reference |

| cAAC-derived (amino)(carboxy) radical cation | +0.53 | -0.50 | [2] |

| cAAC-derived 1,2-dicarbonyl radical cation | N/A | Reversible 1e- reduction | [3] |

Note: Data is compiled from studies on organic radicals derived from cAACs. Potentials are indicative of the stability of the radical cation state.

Experimental Protocols

4.1. General Synthesis of a cAAC-Stabilized Radical

The generation of a stable cAAC-radical adduct typically involves the reaction of the neutral cAAC with a suitable precursor that can be induced to form a radical, or via a one-electron oxidation or reduction of a cAAC-adduct. A common method is the reaction with an organic halide followed by reduction, or direct reaction with a stable radical like TEMPO.

Example Protocol: Synthesis of a cAAC-Dicarbonyl Radical Cation [3]

-

Reagents: Cyclic (alkyl)(amino)carbene (cAAC), Oxalyl Chloride, Silver Tetrafluoroborate (AgBF4).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the cAAC in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of oxalyl chloride (0.5 equivalents) in THF to the cAAC solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The resulting mixture may contain multiple products, including the desired radical precursor.

-

Isolate the precursor via filtration and washing with a non-polar solvent like hexane.

-

To generate the stable radical cation, the precursor can be oxidized. For instance, the neutral 3-oxetanone product discovered in this system can be treated with one equivalent of AgBF4 in DCM.

-

-

Purification: The resulting radical salt can often be purified by crystallization from a solvent mixture such as DCM/hexane.

4.2. Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as ESR) spectroscopy is the most definitive method for characterizing radical species as it directly detects the presence of unpaired electrons.[8][9]

General EPR Measurement Protocol: [8][10]

-

Sample Preparation: Dissolve a small amount of the isolated crystalline radical or the reaction mixture in a suitable deoxygenated solvent (e.g., toluene, THF, or DCM) inside an EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing excessive line broadening.

-

Instrument Setup:

-

Place the EPR tube into the spectrometer's resonant cavity.

-

Tune the spectrometer to the appropriate microwave frequency and magnetic field range. Typical X-band EPR spectrometers operate around 9.5 GHz.

-

Set parameters such as microwave power, modulation frequency, and modulation amplitude. Microwave power should be low enough to avoid signal saturation.[8]

-

-

Data Acquisition:

-

Record the EPR spectrum by sweeping the magnetic field. The spectrum will show absorption of microwaves at specific field strengths, corresponding to the g-value of the radical.

-

The resulting spectrum's g-value, line shape, and hyperfine coupling constants (if any) provide detailed information about the electronic environment of the unpaired electron, confirming its delocalization within the cAAC framework.

-

Conclusion

Cyclic (alkyl)(amino)carbenes represent a frontier in the field of radical chemistry. Their unique electronic structure, characterized by a potent combination of a π-donating amino group and a σ-withdrawing alkyl framework, facilitates exceptional electronic stabilization of radical centers via the captodative effect. This is further enhanced by significant steric shielding from bulky substituents, which imparts kinetic persistence. The ability to synthesize, isolate, and characterize these stable radicals opens up new avenues for their application as catalysts, in materials with novel magnetic and optical properties, and as tools in synthetic and medicinal chemistry. A thorough understanding of the stabilization mechanisms detailed in this guide is paramount for the rational design of new and highly persistent radical species for advanced applications.

References

- 1. Carbene-Stabilized Main Group Radicals and Radical Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Captodative effect - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Exploring the Radical Nature of a Carbon Surface by Electron Paramagnetic Resonance and a Calibrated Gas Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electron paramagnetic resonance (EPR) studies on stable and transient radicals in humic acids from compost, soil, peat and brown coal - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclic (Alkyl)(Amino)Carbenes (CAACs): History, Discovery, and Core Applications

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and fundamental applications of Cyclic (Alkyl)(Amino)Carbenes (CAACs). CAACs represent a significant advancement in the field of stable carbenes, exhibiting unique electronic and steric properties that have led to breakthroughs in catalysis and the stabilization of reactive species. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes important reaction mechanisms.

History and Discovery

The development of stable carbenes has revolutionized various areas of chemistry, particularly in catalysis. While N-heterocyclic carbenes (NHCs) were the first class of stable carbenes to be widely adopted, the quest for carbenes with even more tunable and potent properties continued.

In 2005, the research group led by Professor Guy Bertrand reported the first synthesis and isolation of a new class of stable carbenes: Cyclic (Alkyl)(Amino)Carbenes (CAACs)[1][2][3]. Unlike traditional NHCs which feature two nitrogen atoms flanking the carbene center, CAACs possess one nitrogen atom and one quaternary carbon atom in these positions[4]. This structural modification results in a carbene that is both a stronger σ-donor and a better π-acceptor than its NHC counterparts[4][5].

The initial discovery paved the way for the development of a diverse family of CAACs, including five-membered rings (CAAC-5), six-membered rings (CAAC-6), bicyclic structures (BiCAACs), and chiral CAACs for asymmetric catalysis[1][3][6][7]. These developments have expanded the toolkit of chemists, enabling novel transformations and the stabilization of previously inaccessible chemical species.

Classes and Synthesis of CAACs

The synthesis of CAACs typically involves the preparation of an iminium salt precursor, followed by deprotonation with a strong base. The general synthetic strategy is adaptable, allowing for the creation of a wide variety of CAAC structures with tailored steric and electronic properties.

Synthesis of Five-Membered CAACs (CAAC-5)

The original and most common class of CAACs features a five-membered ring. A general and robust synthetic protocol is outlined below.

Experimental Protocol: Synthesis of a CAAC-5 Precursor and Carbene

-

Step 1: Imine Formation. An aldehyde is reacted with a primary amine (often an aniline derivative) in a suitable solvent like dichloromethane (DCM) in the presence of molecular sieves to form the corresponding imine.

-

Step 2: Alkenylation. The imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of a halo-substituted alkene to introduce the alkyl portion of the ring.

-

Step 3: Cyclization. The resulting alkenyl imine is treated with a strong acid, typically hydrochloric acid (HCl), to induce cyclization and form the pyrrolidinium salt (the CAAC precursor).

-

Step 4: Deprotonation. The purified iminium salt is deprotonated with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) in an inert solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere to generate the free CAAC.

Logical Workflow for CAAC-5 Synthesis

Caption: General synthetic workflow for the preparation of five-membered CAACs.

Synthesis of Six-Membered CAACs (CAAC-6)

The synthesis of six-membered CAACs follows a similar pathway to their five-membered counterparts, with the primary modification being the use of an alkene with a longer carbon chain in the alkylation step to facilitate the formation of the larger ring.

Synthesis of Bicyclic CAACs (BiCAACs)

Bicyclic (alkyl)(amino)carbenes (BiCAACs) exhibit enhanced σ-donating and π-accepting properties compared to their monocyclic analogues[6][7]. Their synthesis involves the use of cyclic aldehydes and a multi-step sequence to construct the bicyclic framework[8].

Experimental Protocol: Synthesis of a BiCAAC Precursor

A representative synthesis of a BiCAAC precursor is described for a dimethylamino-functionalized derivative[8]:

-

Step 1: Imine Formation. 2,4-Dimethylcyclohex-3-en-1-carbaldehyde and 2,6-dimethyl-4-(dimethylamino)aniline are mixed in equimolar ratios in dry dichloromethane with molecular sieves. The reaction proceeds overnight at room temperature to yield the imine[8].

-

Step 2: Alkenylation. The imine is dissolved in dry THF and treated with two equivalents of LDA at 0 °C, followed by the addition of two equivalents of an alkyl iodide.

-

Step 3: Cyclization. The resulting product is treated with 3-6 equivalents of HCl to afford the bicyclic iminium salt precursor[8].

Synthesis of Chiral CAACs

The development of chiral CAACs has opened new avenues in asymmetric catalysis[1][9][10]. Chiral centers can be introduced on the quaternary carbon, the N-aryl group, or the backbone of the carbene ring.

A notable strategy for synthesizing chiral CAACs involves an enantioselective Eschenmoser–Claisen rearrangement to create chiral aldehydes, which are then condensed with chiral primary amines to form the desired chiral CAAC precursors[1][2].

Quantitative Data

The electronic and steric properties of CAACs can be quantified and compared using various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of CAACs and their precursors. The carbene carbon signal in the 13C NMR spectrum is particularly diagnostic.

| Compound Class | 13C NMR Shift of Carbene Carbon (ppm) | Reference |

| CAAC-Cu(I) Complexes | 211.3 - 251.0 | [11] |

| BiCAAC-derived radical cation | NMR silent | [12] |

| BiCAAC-Pd(II) Complex | 238.63 | [8] |

Crystallographic Data

Single-crystal X-ray diffraction provides precise information about the molecular structure of CAACs and their metal complexes, including bond lengths and angles that offer insights into their electronic properties.

| Complex | M-Ccarbene Bond Length (Å) | Ccarbene-M-Cl Angle (°) | Reference |

| (CAAC)CuCl (example 1) | 1.872(3) | 175.6(1) | [11] |

| (CAAC)CuCl (example 2) | 1.885(3) | 177.1(1) | [11] |

| (CAAC)CuCl (example 3) | 1.879(2) | 176.14(7) | [11] |

| Mg-CAAC | 2.056(2) | N/A | [13] |

Signaling Pathways and Reaction Mechanisms

CAACs have demonstrated remarkable reactivity in a variety of chemical transformations, acting as potent ligands in transition metal catalysis and as organocatalysts themselves.

Catalytic Cross-Coupling Reactions

CAACs have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[14][15]. The general catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination steps.

Catalytic Cycle of a Generic Pd-Catalyzed Cross-Coupling Reaction

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Cycloaddition Reactions

CAACs can also participate in and catalyze cycloaddition reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click" reaction where the mechanism can be influenced by the ligands on the copper center[16][17]. While not directly involving CAACs in all studied cases, the principles of ligand influence on the catalytic cycle are relevant.

Proposed Mechanism for a Dicopper-Catalyzed Azide-Alkyne Cycloaddition

Caption: A simplified representation of a dicopper-catalyzed azide-alkyne cycloaddition mechanism.

Small Molecule Activation

One of the most remarkable features of CAACs is their ability to activate small, stable molecules without the need for a transition metal catalyst[4][13][18][19]. This "metal-like" behavior is attributed to their unique electronic structure.

Experimental Workflow for Small Molecule Activation by a CAAC

Caption: General workflow for the activation of small molecules by a CAAC.

Conclusion

Since their discovery in 2005, Cyclic (Alkyl)(Amino)Carbenes have emerged as a powerful class of molecules with broad applications in chemistry. Their unique electronic and steric properties, which can be finely tuned through synthesis, have made them exceptional ligands for transition metal catalysis and potent organocatalysts in their own right. The ability of CAACs to activate small molecules opens up new avenues for sustainable chemical transformations. This guide provides a foundational understanding of CAACs for researchers and professionals, aiming to facilitate their application in drug discovery and development, as well as in the broader chemical sciences. Further exploration of the vast literature on CAACs is encouraged to fully appreciate the depth and breadth of their chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The debut of chiral cyclic (alkyl)(amino)carbenes (CAACs) in enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Bicyclic (Alkyl)(amino)carbenes (BICAACs): Stable Carbenes More Ambiphilic than CAACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 9. The debut of chiral cyclic (alkyl)(amino)carbenes (CAACs) in enantioselective catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. First Chiral CAACs in Asymmetric Catalysis - ChemistryViews [chemistryviews.org]

- 11. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. Electronic and Ligand Properties of Skeletally Substituted Cyclic (Alkyl)(Amino)Carbenes (CAACs) and Their Reactivity towards Small Molecule Activation: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Chemistry of Cyclic (Alkyl)(amino)carbenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic (alkyl)(amino)carbenes (CAACs) have emerged as a pivotal class of stable singlet carbenes in modern chemistry.[1] Their unique electronic and steric properties, which differentiate them from the more classical N-heterocyclic carbenes (NHCs), have led to significant advancements in the stabilization of reactive species, catalysis, and materials science.[1] This guide provides a comprehensive overview of the fundamental chemistry of CAACs, including their synthesis, electronic structure, and reactivity. Detailed experimental protocols for their preparation and characterization are presented, alongside a compilation of key quantitative data to facilitate their application in research and development.

Introduction to Cyclic (alkyl)(amino)carbenes

Cyclic (alkyl)(amino)carbenes are distinguished by the presence of one amino group and one sp³-hybridized alkyl group attached to the carbene center within a cyclic framework. This structural feature is a significant departure from N-heterocyclic carbenes (NHCs), which possess two amino groups flanking the carbene carbon. The replacement of a π-donating amino group with a σ-donating alkyl group renders CAACs more nucleophilic (σ-donating) and, concurrently, more electrophilic (π-accepting) than their NHC counterparts.[2] This distinct electronic character, coupled with a unique steric environment imparted by the quaternary α-carbon, allows CAACs to stabilize a wide array of unusual main group and transition metal species and to catalyze a variety of challenging chemical transformations.[1][2]

Electronic and Steric Properties

The electronic properties of CAACs are central to their reactivity. The single amino substituent provides π-donation to the vacant p-orbital of the carbene, while the alkyl group offers σ-donation. This electronic arrangement results in a higher energy Highest Occupied Molecular Orbital (HOMO) and a lower energy Lowest Unoccupied Molecular Orbital (LUMO) compared to NHCs, making CAACs both stronger σ-donors and better π-acceptors.

The steric environment of CAACs is also a key feature. The presence of a quaternary carbon atom adjacent to the carbene center provides significant steric bulk, which can be tuned by varying the substituents on this carbon. This steric hindrance is crucial for stabilizing reactive metal centers and for influencing the stereoselectivity of catalytic reactions.

Below is a diagram illustrating the key differences in the electronic properties of NHCs and CAACs.

Caption: Comparison of NHC and CAAC electronic properties.

Synthesis of Cyclic (alkyl)(amino)carbenes

The most common and versatile method for the synthesis of five-membered CAACs is the "hydroiminiumation" route. This multi-step process begins with the formation of an imine from a primary amine and an aldehyde, followed by alkylation and cyclization to form the iminium salt precursor. The final step involves deprotonation with a strong base to yield the free carbene.

The general synthetic pathway is illustrated in the following diagram:

Caption: General synthesis of CAACs via hydroiminiumation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a CAAC Iminium Precursor

This protocol is a generalized procedure based on the hydroiminiumation route, exemplified by the synthesis of a precursor from 2,6-diisopropylaniline and an appropriate aldehyde.

-

Step 1: Imine Formation. In a round-bottom flask, dissolve 2,6-diisopropylaniline (1.0 eq.) in a suitable solvent such as toluene or dichloromethane. Add the desired aldehyde (1.0-1.2 eq.) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid or magnesium sulfate). The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or GC-MS.

-

Step 2: Alkylation. To the solution containing the imine, add an alkylating agent (e.g., an organolithium reagent followed by an alkyl halide). This step should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., -78 °C) to control reactivity.

-

Step 3: Cyclization (Hydroiminiumation). The crude product from the alkylation step is then treated with a strong acid, such as hydrochloric acid, to induce cyclization. This is typically done by bubbling HCl gas through the solution or by adding a solution of HCl in a non-coordinating solvent. The resulting iminium salt often precipitates from the solution and can be collected by filtration.

-

Purification. The crude iminium salt can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether or chloroform/hexane. The purity of the product should be confirmed by NMR spectroscopy and elemental analysis.

Protocol 2: Generation of the Free CAAC

-

Deprotonation. In a Schlenk flask under an inert atmosphere, suspend the purified CAAC iminium salt (1.0 eq.) in a dry, aprotic solvent such as THF or toluene. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C). Add a strong, non-nucleophilic base (1.0-1.1 eq.), such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA), portion-wise or as a solution. The reaction mixture is typically stirred for several hours at room temperature to ensure complete deprotonation. The formation of the free carbene can often be observed by a color change. The free carbene solution can then be used directly in subsequent reactions.

Quantitative Data

The following tables summarize key quantitative data for a representative selection of CAACs and their metal complexes, providing a valuable resource for computational and experimental studies.

Selected Bond Lengths and Angles

The structural parameters of CAACs and their metal complexes have been extensively studied by X-ray crystallography. The table below presents selected bond lengths and angles for a typical five-membered CAAC and its copper(I) chloride complex.

| Parameter | Free CAAC | (CAAC)CuCl |

| Bond Lengths (Å) | ||

| Ccarbene-N | ~1.37 | ~1.35 |

| Ccarbene-Calkyl | ~1.53 | ~1.54 |

| Cu-Ccarbene | - | ~1.88 |

| Cu-Cl | - | ~2.11 |

| **Bond Angles (°) ** | ||

| N-Ccarbene-Calkyl | ~106 | ~108 |

| Ccarbene-Cu-Cl | - | ~175-180 |

Data compiled from various crystallographic studies.

13C NMR Spectroscopic Data

13C NMR spectroscopy is a powerful tool for the characterization of CAACs. The carbene carbon resonance is a particularly diagnostic signal, appearing significantly downfield.

| CAAC Type | Substituents | 13C NMR (Ccarbene, ppm) |

| 5-membered | N-Aryl, C-Alkyl | ~290 - 320 |

| 6-membered | N-Aryl, C-Alkyl | ~280 - 310 |

| Bicyclic | N-Aryl, C-Alkyl | ~300 - 330 |

Chemical shifts are approximate and can vary depending on the specific substituents and solvent.

Reactivity and Applications

The unique electronic and steric properties of CAACs have enabled their use in a wide range of chemical transformations.

Stabilization of Reactive Species

CAACs are exceptional ligands for stabilizing low-valent and highly reactive main group and transition metal species. Their strong σ-donation and π-acceptance, combined with their steric bulk, can effectively shield reactive centers, allowing for the isolation and characterization of species that would otherwise be transient.

Catalysis

CAAC-metal complexes have demonstrated remarkable activity and stability in a variety of catalytic reactions, including:

-

Cross-Coupling Reactions: CAAC-palladium and -nickel complexes have been shown to be highly effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]

-

Small Molecule Activation: The ambiphilic nature of CAACs allows them to activate strong chemical bonds, such as those in H₂, CO, and NH₃, often without the need for a transition metal.[1]

-

Polymerization: CAAC-metal complexes have been employed as catalysts in polymerization reactions.

The logical workflow for a typical CAAC-catalyzed cross-coupling reaction is depicted below.

Caption: Catalytic cycle for a cross-coupling reaction.

Conclusion

Cyclic (alkyl)(amino)carbenes represent a significant advancement in the field of stable carbenes. Their distinct electronic and steric properties have unlocked new avenues in coordination chemistry, catalysis, and the stabilization of reactive molecules. This guide has provided a foundational understanding of their chemistry, along with practical experimental protocols and key quantitative data. It is anticipated that the continued exploration of CAACs will lead to further breakthroughs in both fundamental and applied chemistry, with significant implications for the development of new synthetic methodologies and advanced materials.

References

- 1. Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Electronic Structure of Cyclic (Alkyl)(Amino)carbenes

Disclaimer: Initial searches for "dCAAC" or "dicarbo-substituted acyclic carbene" did not yield established results. This guide proceeds under the assumption that the user is interested in the well-researched class of carbenes known as Cyclic (Alkyl)(Amino)carbenes (cAACs) , which are notable for their unique electronic properties.

Cyclic (alkyl)(amino)carbenes (cAACs) represent a significant class of stable carbenes, distinguished by their unique electronic structure which imparts both high nucleophilicity and electrophilicity.[1] This guide provides an in-depth overview of the theoretical and computational studies that have elucidated the electronic properties of cAACs, intended for researchers and professionals in chemistry and drug development.

Core Electronic Structure and Properties

The defining feature of a cAAC is a divalent carbon atom with a lone pair of electrons and a vacant p-orbital, bonded to one nitrogen atom and one quaternary carbon atom within a five-membered ring. This arrangement leads to a singlet ground state. The electronic character of cAACs is often probed computationally using Density Functional Theory (DFT), which allows for the calculation of key electronic parameters.

A critical aspect of a carbene's reactivity and stability is its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity.[2][3] Compounds with a smaller HOMO-LUMO gap are generally more reactive.[3] Theoretical calculations, often at the B3LYP/def2-TZVPP level of theory, are employed to determine these values.[1]

Quantitative Electronic Data

Computational studies provide precise data on the electronic and geometric structures of cAACs and related carbenes. The following table summarizes key computed values for comparison.

| Compound | HOMO-LUMO Gap (eV) | Singlet-Triplet Gap (ΔE S/T) (kcal/mol) |

| NHC | 4.79 | 80.3 |

| cAAC-5 (five-membered ring) | 3.75 | 55.4 |

| cAAC-6 (six-membered ring) | 3.51 | 48.7 |

| BicAAC | 3.65 | 53.6 |

Data calculated at the B3LYP/def2-TZVPP level of theory.[1]

Computational and Experimental Protocols

The theoretical study of cAAC electronic structure is deeply intertwined with experimental synthesis and characterization.

3.1. Computational Protocol: DFT Calculations

A typical workflow for the computational analysis of a cAAC's electronic structure using DFT is as follows:

-

Structure Optimization: The initial molecular geometry of the cAAC is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies, molecular orbital shapes, and charge distribution.[4]

-

Analysis: The computed data is analyzed to understand the carbene's stability, reactivity, and bonding characteristics.

Diagram of a DFT Workflow for cAAC Analysis

Caption: A typical computational workflow for DFT analysis of a cAAC.

3.2. Experimental Protocol: General Synthesis of cAACs

The synthesis of cAACs often involves a multi-step process, starting from readily available precursors. A general, representative protocol is outlined below:

-

Synthesis of the Amidinium Precursor: An appropriate N-aryl-2,2,6,6-tetramethylcyclohexylamine is reacted with an orthoformate in the presence of an acid catalyst (e.g., formic acid) to yield the corresponding formamidine.

-

Cyclization: The formamidine is then treated with a strong base, such as n-butyllithium, to induce cyclization via C-H activation of one of the methyl groups, forming a lithium cyclopentanide intermediate.

-

Salt Metathesis: The lithium salt is then reacted with a suitable chloro-amidinium salt. This step forms the five-membered ring structure characteristic of the cAAC precursor.

-

Deprotonation: The final step involves the deprotonation of the amidinium salt using a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), to yield the free cAAC carbene.

The resulting carbene is typically isolated and characterized using techniques such as X-ray crystallography and NMR spectroscopy to confirm its structure.

Diagram of a General cAAC Synthesis Pathway

Caption: A generalized synthetic pathway for Cyclic (Alkyl)(Amino)carbenes.

Applications in Research and Development

The unique electronic structure of cAACs makes them highly effective ligands for stabilizing reactive main-group elements and transition metals. Their strong σ-donating and π-accepting abilities allow them to form stable complexes with a wide range of elements. This has significant implications for catalysis and materials science. In the context of drug development, cAACs can serve as versatile ligands in the synthesis of metal-based therapeutics or as organocatalysts for the formation of complex organic molecules. Their tunable electronic properties allow for the rational design of catalysts with specific reactivity profiles.

References

steric and electronic parameters of dCAACs

An In-depth Technical Guide to the Steric and Electronic Parameters of Dicarbene-Appended Carbenes (dCAACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key steric and electronic parameters of dicarbene-appended carbenes (dCAACs), ligands that are gaining increasing attention in catalysis and materials science. Understanding these parameters is crucial for the rational design of catalysts and functional materials with tailored properties. This document summarizes quantitative data, details experimental protocols for their determination, and provides visualizations of key concepts.

Introduction to dCAACs

Dicarbene-appended carbenes (dCAACs) are a class of N-heterocyclic carbenes (NHCs) characterized by two exocyclic carbene moieties attached to the backbone of a central carbene. This unique structural feature imparts distinct steric and electronic properties compared to traditional NHCs and cyclic (alkyl)(amino)carbenes (CAACs). The electronic nature and steric bulk of dCAACs can be finely tuned by modifying the substituents on the exocyclic carbenes and the endocyclic nitrogen atom, allowing for precise control over their coordination chemistry and catalytic activity.

Key Steric and Electronic Parameters

The reactivity and efficacy of dCAACs in catalytic applications are largely governed by their steric and electronic properties. Two of the most important and widely used descriptors are the percent buried volume (%Vbur) for sterics and the Tolman electronic parameter (TEP) for electronics.

Steric Parameter: Percent Buried Volume (%Vbur)

The percent buried volume (%Vbur) is a powerful tool for quantifying the steric bulk of a ligand.[1][2] It is defined as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[3] Unlike the Tolman cone angle, which is less accurate for complex, non-symmetrical ligands, %Vbur provides a more precise and versatile measure of the steric environment created by the ligand.[4][5]

The steric profile of dCAACs is a critical factor in determining the stability of the resulting metal complexes and the selectivity of the catalyzed reactions. The bulky nature of many dCAAC ligands can create a protective pocket around the metal center, influencing substrate approach and promoting specific reaction pathways.

Electronic Parameter: Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a measure of the net electron-donating ability of a ligand.[6] It is determined experimentally by measuring the frequency of the A1 symmetric C-O stretching vibration of a tricarbonylnickel(0) complex of the ligand, [Ni(CO)₃(L)]. More electron-donating ligands lead to increased electron density on the metal center, which results in greater π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bonds and lowers their stretching frequency.

The electronic properties of dCAACs are crucial for their catalytic activity, as they influence the reactivity of the metal center. The strong σ-donating and variable π-accepting capabilities of dCAACs can be modulated to optimize catalytic cycles.

Quantitative Data for dCAACs and Related Carbenes

While a comprehensive database for a wide range of dCAACs is still under development in the scientific community, the following table presents available and representative data for related carbene ligands to provide a comparative context. Researchers can utilize the experimental protocols outlined in the next section to determine these values for novel dCAACs.

| Ligand Type | Specific Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |

| NHC | IMe | 2069.2 | 29.8 |

| IMes | 2061.3 | 45.4 | |

| IPr | 2059.4 | 56.7 | |

| SIPr | 2054.1 | 65.5 | |

| CAAC | cAAC | Typically strong donors | Generally high |

| dCAAC | Various substituted | Expected to be strong donors | Expected to be high and tunable |

Note: Data for specific dCAACs is sparse in the literature. The values for NHCs are provided for comparison. The electronic and steric properties of dCAACs are anticipated to be highly tunable based on their substitution patterns.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by infrared (IR) spectroscopy of the corresponding [Ni(CO)₃(dCAAC)] complex.

Workflow for TEP Determination

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Methodology:

-

Synthesis of the Nickel Carbonyl Complex: The dCAAC ligand is reacted with a suitable nickel(0) precursor, typically tetracarbonylnickel(0) [Ni(CO)₄], in an inert atmosphere. The reaction leads to the displacement of one carbonyl ligand to form the [Ni(CO)₃(dCAAC)] complex. The product is then isolated and purified.

-

Infrared Spectroscopy: A solution of the purified complex is prepared in a non-polar solvent (e.g., hexane or dichloromethane). The infrared spectrum is recorded, focusing on the ν(CO) stretching region (typically 1900–2100 cm⁻¹).

-

Data Analysis: The A₁ symmetric stretching frequency of the carbonyl ligands is identified. This value is the Tolman Electronic Parameter for the dCAAC ligand.

Determination of the Percent Buried Volume (%Vbur)

The %Vbur is calculated from the solid-state structure of a metal-dCAAC complex, which is determined by single-crystal X-ray diffraction.[7]

Workflow for %Vbur Determination

Caption: Workflow for the determination of the percent buried volume (%Vbur).

Methodology:

-

Synthesis and Crystallization: A well-defined metal complex of the dCAAC ligand is synthesized. Single crystals of this complex suitable for X-ray diffraction are grown. Complexes with metals such as gold(I), palladium(II), or iridium(I) are commonly used for this purpose.[8][9]

-

Single-Crystal X-ray Diffraction: The crystal structure of the complex is determined using single-crystal X-ray diffraction. This provides the precise atomic coordinates of all atoms in the complex.

-

Computational Calculation: The %Vbur is calculated from the crystallographic information file (.cif). Specialized software, such as SambVca, is used for this calculation.[3] The calculation involves defining a sphere of a given radius (typically 3.5 Å) around the metal center and determining the volume occupied by the van der Waals spheres of the atoms of the dCAAC ligand within this sphere.

Logical Relationship of Steric and Electronic Parameters to Catalytic Performance

The interplay between steric and electronic parameters is fundamental to the performance of a dCAAC-based catalyst. The following diagram illustrates this relationship.

Caption: Relationship between dCAAC parameters and catalytic outcomes.

This diagram shows that both the steric and electronic properties of the dCAAC ligand are key determinants of the overall characteristics of the metal catalyst. These properties, in turn, dictate the catalyst's activity, selectivity (e.g., regioselectivity, stereoselectivity), and stability under reaction conditions. By systematically modifying the dCAAC ligand structure and measuring the resulting changes in TEP and %Vbur, researchers can develop a deeper understanding of structure-activity relationships and design more effective catalysts.

Conclusion

The , namely the percent buried volume and the Tolman electronic parameter, are critical descriptors for understanding and predicting their behavior in coordination chemistry and catalysis. The experimental protocols detailed in this guide provide a framework for the characterization of new dCAAC ligands. A systematic approach to quantifying these parameters will undoubtedly accelerate the development of novel and highly efficient catalytic systems based on this promising class of ligands, with potential applications spanning from fine chemical synthesis to drug development.

References

- 1. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 3. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]

- 5. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pd(NHC)(allyl)Cl] complexes: Synthesis and determination of the NHC percent buried volume (%Vbur) steric parameter - ICIQ [iciq.org]

- 9. Research Portal [scholarship.miami.edu]

Spectroscopic Characterization of Dicarbocyclic[c,g]azulen-1-ylium Cations (dCAACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of dicarbocyclic[c,g]azulen-1-ylium cations (dCAACs) and related azulenylium species. The unique electronic structure of these non-benzenoid aromatic cations imparts distinct spectroscopic signatures that are crucial for their identification, purity assessment, and the study of their chemical and physical properties. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), Electron Paramagnetic Resonance (EPR) spectroscopy, and Fluorescence spectroscopy in the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of dCAACs in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of individual atoms, and through-bond and through-space connectivities.

¹H NMR Spectroscopy

Proton NMR spectra of azulenylium cations are characterized by downfield chemical shifts of the protons on the seven-membered tropylium-like ring, a consequence of the positive charge and the associated ring current effects. Protons on the five-membered cyclopentadienyl-like portion of the azulene core also exhibit characteristic shifts.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon skeleton of dCAACs. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Azulenylium Cations

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azulenylium Cation Core | ||

| H1/H3 | 8.5 - 9.5 | 140 - 150 |

| H2 | 7.8 - 8.5 | 130 - 140 |

| H4/H8 | 8.0 - 9.0 | 135 - 145 |

| H5/H7 | 7.5 - 8.5 | 125 - 135 |

| H6 | 7.2 - 8.0 | 120 - 130 |

| Substituents (Illustrative) | ||

| -CH₃ | 2.5 - 3.5 | 20 - 30 |

| -Ph | 7.0 - 8.0 | 125 - 140 |

Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern and the solvent used.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Due to the potential air and moisture sensitivity of dCAACs, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Weigh approximately 5-10 mg of the dCAAC salt and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, DMSO-d₆). The choice of solvent is critical to ensure solubility and stability of the cation.

-

Transfer the solution to a clean, dry NMR tube.

-

If necessary, add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, although referencing to the residual solvent peak is often sufficient.

Data Acquisition:

-

Acquire ¹H NMR spectra using a standard single-pulse experiment.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dCAAC molecule. The absorption spectrum is typically characterized by one or more intense bands in the visible and ultraviolet regions, which are responsible for the often vibrant color of these compounds.

Table 2: Representative UV-Vis Absorption Maxima (λmax) for Azulenylium Cations

| Compound Class | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Phenyl-substituted azulenylium cations | 450 - 600 | 10,000 - 50,000 | Acetonitrile |

| Alkyl-substituted azulenylium cations | 400 - 550 | 8,000 - 40,000 | Dichloromethane |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the dCAAC salt in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) with a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Use a quartz cuvette with a 1 cm path length for all measurements.

Data Acquisition:

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of each solution from approximately 200 nm to 800 nm.

-

Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of dCAACs. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the dCAAC salt in a suitable volatile solvent (e.g., acetonitrile, methanol). The concentration should be in the low micromolar to nanomolar range.

-

For air-sensitive samples, the solution should be prepared under an inert atmosphere and introduced into the mass spectrometer with minimal exposure to air.

Data Acquisition:

-

Electrospray ionization (ESI) is a common and gentle ionization technique suitable for pre-formed cations like dCAACs.

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum will show a prominent peak corresponding to the molecular ion [M]⁺.

-

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons. While dCAACs in their ground state are typically diamagnetic (no unpaired electrons), EPR can be a powerful tool for studying their radical cation or radical anion forms, which can be generated through chemical or electrochemical oxidation or reduction.

Experimental Protocol for EPR Spectroscopy

Sample Preparation:

-

The dCAAC radical species must be generated in situ within the EPR tube. This can be achieved by:

-

Chemical Redox: Reacting a solution of the dCAAC with a suitable oxidizing or reducing agent.

-

Electrochemical Generation: Using an in-situ electrolysis cell within the EPR cavity.

-

-

The sample is typically prepared in a high-purity, degassed solvent and frozen to a glass at low temperatures (e.g., 77 K) to obtain well-resolved spectra.

Data Acquisition:

-

The EPR spectrum is recorded by placing the sample in a magnetic field and irradiating it with microwaves.

-

The resulting spectrum provides information about the g-value and hyperfine coupling constants, which can be used to characterize the electronic structure of the radical species.

Fluorescence Spectroscopy

While many azulene derivatives are known to fluoresce, the fluorescence properties of dCAACs are less commonly reported and can be highly dependent on their specific structure and environment. When fluorescent, these compounds can be characterized by their excitation and emission spectra.

Experimental Protocol for Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of the dCAAC in a spectroscopic grade solvent, similar to the preparation for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects.

Data Acquisition:

-

Record the excitation spectrum by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.

-

Record the emission spectrum by exciting the sample at a fixed wavelength (usually the λmax from the absorption spectrum) and scanning the emission wavelengths.

-

The fluorescence quantum yield can be determined relative to a known standard.

Workflow and Data Integration

The comprehensive characterization of dCAACs relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic characterization of dCAACs.

This logical progression ensures that the fundamental structural and electronic properties are established before proceeding to more specialized analyses. The combination of these techniques provides a robust and comprehensive characterization of dCAACs, which is essential for their application in materials science, medicinal chemistry, and other fields of research.

The Rise of Dicarbene-Stabilized Cyclic Alkyl(amino)carbenes: A Technical Guide to Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of chemical synthesis and catalysis, the quest for novel ligand architectures that offer enhanced stability, reactivity, and selectivity is paramount. Dicarbene-stabilized cyclic alkyl(amino)carbenes (dCAACs) are emerging as a promising class of ligands that combine the exceptional σ-donating and π-accepting properties of cyclic alkyl(amino)carbenes (CAACs) with the conformational rigidity and chelating ability of a bidentate scaffold. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of these novel dCAAC scaffolds, with a particular focus on their utility in catalysis and the burgeoning field of medicinal chemistry.

Synthesis of dCAAC Scaffolds

The synthesis of dCAAC scaffolds, conceptually defined as molecules bearing two CAAC moieties linked by a bridging group, allows for precise control over the spatial orientation of the carbene donors. This structural constraint significantly influences the coordination chemistry and catalytic activity of the resulting metal complexes. A prevalent strategy for the synthesis of bis(CAAC) metal complexes involves the reaction of a suitable metal precursor with a CAAC-iminium salt in the presence of a base.

A notable example is the synthesis of bis(CAAC)ruthenium indenylidene complexes, which have demonstrated remarkable efficacy in olefin metathesis.[1][2] The general synthetic approach involves the reaction of a phosphine-ligated ruthenium indenylidene precursor with an excess of the CAAC-iminium salt and a strong base, such as lithium hexamethyldisilazane (LiHMDS).[1]

Experimental Protocol: Synthesis of a Bis(CAAC)Ru Indenylidene Complex[1]

Materials:

-

Ruthenium indenylidene precursor (e.g., (PCy₃)₂(Cl)₂Ru(3-phenyl-1H-inden-1-ylidene))

-

CAAC-iminium salt (e.g., 2,2,5,5-tetramethyl-1-(2,6-diisopropylphenyl)pyrrolidin-1-ium tetrafluoroborate)

-

Lithium hexamethyldisilazane (LiHMDS)

-

Anhydrous toluene

Procedure:

-

In a glovebox, the CAAC-iminium salt (3.0 equivalents) is dissolved in anhydrous toluene.

-

LiHMDS (3.0 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to generate the free CAAC.

-

The ruthenium indenylidene precursor (1.0 equivalent) is added to the reaction mixture.

-

The reaction is stirred at room temperature for 12 hours.

-

The solvent is removed under vacuum.

-

The residue is purified by column chromatography on silica gel to afford the desired bis(CAAC)Ru indenylidene complex.

Reactivity and Catalytic Applications

The unique electronic and steric properties of dCAAC ligands impart exceptional stability and activity to their metal complexes. The strong M-C bonds and the tailored steric environment around the metal center contribute to high turnover numbers and broad substrate scope in various catalytic transformations.

Olefin Metathesis